Cbz-DL-His-DL-Tyr-DL-Tyr-OEt
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Overview
Description
Z-His-Tyr-Tyr-OEt, also known as N-alpha-carbobenzyloxy-L-histidyl-L-tyrosyl-L-tyrosine ethyl ester, is a synthetic peptide compound. It is composed of three amino acids: histidine, tyrosine, and tyrosine, with an ethyl ester group at the C-terminus. This compound is often used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-Tyr-Tyr-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of histidine using a carbobenzyloxy (Cbz) group. The protected histidine is then coupled with tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting dipeptide is further coupled with another tyrosine molecule. Finally, the ethyl ester group is introduced at the C-terminus through esterification .
Industrial Production Methods
Industrial production of Z-His-Tyr-Tyr-OEt follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-His-Tyr-Tyr-OEt can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Substitution: The histidine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the histidine residue under mild conditions.
Major Products
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation: The major product is dityrosine.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
Z-His-Tyr-Tyr-OEt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme studies, particularly for peptidases and proteases.
Medicine: It is used in the development of peptide-based drugs and as a tool for studying protein-protein interactions.
Mechanism of Action
The mechanism of action of Z-His-Tyr-Tyr-OEt involves its interaction with specific enzymes and receptors. The histidine residue can act as a nucleophile, participating in catalytic reactions. The tyrosine residues can undergo phosphorylation, playing a role in signal transduction pathways. The ethyl ester group can be hydrolyzed, releasing the active peptide .
Comparison with Similar Compounds
Similar Compounds
Z-His-Phe-Phe-OEt: Similar structure but with phenylalanine residues instead of tyrosine.
Z-His-Tyr-OH: Lacks the ethyl ester group.
Z-His-Tyr-Tyr-NH2: Has an amide group instead of an ester group.
Uniqueness
Z-His-Tyr-Tyr-OEt is unique due to its specific combination of amino acids and the presence of an ethyl ester group. This structure allows it to participate in a variety of chemical reactions and makes it a versatile tool in research .
Properties
Molecular Formula |
C34H37N5O8 |
---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)-2-[[3-(4-hydroxyphenyl)-2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C34H37N5O8/c1-2-46-33(44)30(17-23-10-14-27(41)15-11-23)38-31(42)28(16-22-8-12-26(40)13-9-22)37-32(43)29(18-25-19-35-21-36-25)39-34(45)47-20-24-6-4-3-5-7-24/h3-15,19,21,28-30,40-41H,2,16-18,20H2,1H3,(H,35,36)(H,37,43)(H,38,42)(H,39,45) |
InChI Key |
MCLIWYJPFOGXEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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